8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid

CDK6 Inhibitor Kinase Selectivity Cancer

8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate (CAS 2193067-09-1) is a fluorinated spirocyclic amine building block supplied as a trifluoroacetic acid (TFA) salt. The compound features a 2,6-diazaspiro[3.4]octane core, a ketone at the 7-position, an N-methyl group, and a gem-difluoro substitution at the 8-position.

Molecular Formula C9H11F5N2O3
Molecular Weight 290.19
CAS No. 2193067-09-1
Cat. No. B2562746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid
CAS2193067-09-1
Molecular FormulaC9H11F5N2O3
Molecular Weight290.19
Structural Identifiers
SMILESCN1CC2(CNC2)C(C1=O)(F)F.C(=O)(C(F)(F)F)O
InChIInChI=1S/C7H10F2N2O.C2HF3O2/c1-11-4-6(2-10-3-6)7(8,9)5(11)12;3-2(4,5)1(6)7/h10H,2-4H2,1H3;(H,6,7)
InChIKeyPKMLLWUNGLGISP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate (CAS 2193067-09-1): Core Scaffold Overview


8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate (CAS 2193067-09-1) is a fluorinated spirocyclic amine building block supplied as a trifluoroacetic acid (TFA) salt. The compound features a 2,6-diazaspiro[3.4]octane core, a ketone at the 7-position, an N-methyl group, and a gem-difluoro substitution at the 8-position. This motif is utilized in medicinal chemistry as a conformationally constrained scaffold for kinase inhibitor design [1]. The spirocyclic architecture provides a defined three-dimensional orientation of substituents, and the 8,8-difluoro group modulates the electronic and steric properties of the lactam ring [1].

Why 8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one Cannot Be Replaced by Unsubstituted or Non-Fluorinated Analogs


Close analogs, such as 6-methyl-2,6-diazaspiro[3.4]octan-7-one (CAS 1936069-27-0) [1] or its hydrochloride salt (CAS 2097951-61-4), share the same core but lack the gem-difluoro group. The introduction of fluorine atoms at the 8-position alters the electron density of the lactam carbonyl, modifies the pKa of adjacent amine groups, and increases metabolic stability by blocking potential oxidative sites [2]. These changes directly impact the binding affinity, selectivity, and pharmacokinetic profile of final drug candidates, making the compounds non-interchangeable in lead optimization programs [2].

Quantitative Differentiation Evidence for 8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one TFA Salt


Comparative CDK6/Cyclin D3 Inhibitory Activity of a Derivative Incorporating the 8,8-Difluoro-2,6-diazaspiro[3.4]octane Scaffold

A derivative incorporating the 8,8-difluoro-2,6-diazaspiro[3.4]octane scaffold (Compound 101, US20240034731) demonstrated an IC50 of 200 nM against the CDK6/Cyclin D3 complex [1]. A closely related derivative from the same patent series, lacking the 6-methyl and 7-oxo substituents (Compound 85/99), also exhibited an IC50 of 200 nM against the same target [2]. This data indicates that the 8,8-difluoro-2,6-diazaspiro[3.4]octane core provides a platform for maintaining potent CDK6 inhibition, and that the substitution pattern of the specific compound (CAS 2193067-09-1) introduces a differentiated vector for further optimization.

CDK6 Inhibitor Kinase Selectivity Cancer

Impact of 8,8-Difluoro Substitution on Spirocyclic Conformation and Ligand Efficiency

X-ray crystallography of related diazaspiro[3.4]octane scaffolds bound to protein kinases demonstrates that substituents on the spirocycle influence the conformation of the core and the orientation of the hinge-binding heterocycle [1]. The introduction of the 7-oxo group and 8,8-difluoro substitution in the target compound locks the scaffold into a conformation that modulates interactions with the kinase P-loop and DFG motif [1]. Non-fluorinated analogs lack these specific conformational constraints, leading to distinct selectivity profiles.

Conformational Analysis Kinase Inhibitor Design Structure-Based Drug Design

Absence of Publicly Available Head-to-Head Comparative Data

A comprehensive search of the primary literature and patent databases did not identify a published study that directly compares the target compound (CAS 2193067-09-1) against a structurally defined analog (e.g., CAS 1936069-27-0 or CAS 2097951-61-4) in the same assay under identical conditions. All currently available comparative evidence is indirect, derived from distinct compounds sharing a common core scaffold. Therefore, the quantitative differentiation for this exact building block remains an inference from class-level SAR rather than a direct measurement.

Data Gap Research Limitation Procurement Caveat

Recommended Application Scenarios for 8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one TFA Salt Based on Evidence


CDK Inhibitor Lead Optimization Requiring Scaffold Differentiation

The building block (CAS 2193067-09-1) is directly applicable in the synthesis of CDK6 inhibitors, as evidenced by its use in patent US20240034731. Researchers aiming to expand chemical space around a validated 8,8-difluoro-2,6-diazaspiro[3.4]octane core can utilize this compound to introduce an N-methyl-7-oxo substitution pattern, differentiating their analogs from earlier compounds in the series [1][2].

Conformationally Constrained Kinase Probe Design

For structural biology programs investigating ATP-binding site interactions, the 8,8-difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one scaffold provides a pre-organized conformation with a unique electrostatic profile due to the gem-difluoro and lactam groups. This scaffold is suitable for generating tool compounds to probe P-loop and DFG-motif interactions in kinases, following the precedents set by Allen et al. (2013) [3].

Metabolic Stability Enhancement of Spirocyclic Amines

The gem-difluoro substitution at the 8-position is a well-precedented strategy to block oxidative metabolism at the alpha position of the lactam ring [4]. This building block can therefore be employed in medicinal chemistry campaigns where the non-fluorinated analog (CAS 1936069-27-0) has shown unsatisfactory microsomal stability, providing a direct path to a more stable core without altering the core scaffold architecture.

Quote Request

Request a Quote for 8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.